1,1,2-Tribromopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2-tribromopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br3/c1-2(4)3(5)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOLQHBVMYXNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871230 | |

| Record name | Propane, 1,1,2-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14602-62-1 | |

| Record name | 1,1,2-Tribromopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14602-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,2-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014602621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,2-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-tribromopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,1,2-Tribromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1,2-tribromopropane (CAS No. 14602-62-1). The document is intended for researchers, scientists, and professionals in drug development who require detailed information on this halogenated hydrocarbon. This guide covers its molecular structure, physical characteristics, spectral data, and proposed experimental protocols for its synthesis and analysis. All quantitative data are presented in clear, tabular formats for ease of comparison. Additionally, a logical workflow for the synthesis and characterization of this compound is visualized using a Graphviz diagram.

Chemical and Physical Properties

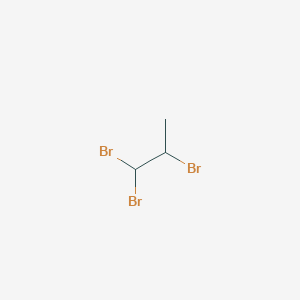

This compound is a halogenated alkane with the molecular formula C₃H₅Br₃.[1][2] Its chemical structure consists of a propane (B168953) backbone with three bromine atoms attached, two on the first carbon and one on the second.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 14602-62-1 | [2] |

| Molecular Formula | C₃H₅Br₃ | [1][2] |

| Molecular Weight | 280.78 g/mol | [1][3] |

| Canonical SMILES | CC(C(Br)Br)Br | [2] |

| InChI Key | ZLOLQHBVMYXNHX-UHFFFAOYSA-N | [4] |

Physical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in the literature, with much of the available information pertaining to its isomer, 1,2,3-tribromopropane. The following table summarizes the available and computed data for this compound.

| Property | Value | Source(s) |

| Boiling Point | 200 °C | [4] |

| Melting Point | No experimental data available | |

| Density | No experimental data available | |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, and chlorinated solvents (qualitative, by analogy to similar compounds) | [1][5] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern due to the chirality at the second carbon. The methyl protons (CH₃) would appear as a doublet. The methine proton (CH) attached to one bromine would likely be a multiplet, as would the methine proton (CH) attached to two bromines.

-

¹³C NMR: A reference to a ¹³C NMR spectrum for this compound acquired on a BRUKER HX-90 instrument exists, though the detailed spectrum is not provided.[2] The spectrum would be expected to show three distinct signals corresponding to the three non-equivalent carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations, as well as C-Br stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry of this compound will exhibit a characteristic isotopic pattern for a compound containing three bromine atoms. The molecular ion peak would be observed as a cluster of peaks due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.[6][7]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are scarce. The following are proposed methodologies adapted from general procedures for similar halogenated compounds.

Synthesis of this compound

A plausible synthetic route to this compound is the addition of hydrogen bromide to 1,1-dibromopropene or the bromination of 2-bromopropene (B1265445).

Protocol: Bromination of 2-Bromopropene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-bromopropene in a suitable inert solvent such as carbon tetrachloride.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, also dissolved in carbon tetrachloride, from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the completion of the reaction. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and identification of this compound.[8][9]

Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector Temperatures: Typically set around 250 °C and 280 °C, respectively.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.

-

Mass Spectrometer Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-350.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Safety Information

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. While specific toxicity data for this isomer is limited, related compounds are known to be harmful.[10] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the currently available chemical and physical data for this compound. While there are gaps in the experimental data for this specific isomer, this document provides a foundational understanding for researchers and scientists. The proposed experimental protocols offer a starting point for the synthesis and analysis of this compound. Further research is warranted to fully characterize its physical properties, spectroscopic details, and potential biological activities.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C3H5Br3 | CID 85756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-1,1,2-tribromopropane | C3H5Br3 | CID 25022226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Propane, 1,1,2-tribromo- [webbook.nist.gov]

- 7. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1‐Bromopropane and 2‐bromopropane – Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS. Biomonitoring Method – Translation of the German version from 2019 | Publisso [series.publisso.de]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 1,1,2-Tribromopropane

This guide provides a comprehensive overview of the molecular structure, properties, and spectroscopic characteristics of 1,1,2-Tribromopropane, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

This compound is a halogenated hydrocarbon belonging to the family of brominated propanes. Its structure consists of a three-carbon backbone with three bromine atoms distributed across the first and second carbon atoms. The systematic IUPAC name for this compound is this compound.[1] The presence of three bromine atoms significantly influences its chemical reactivity and physical properties.

The molecular formula for this compound is C₃H₅Br₃.[1][2][3][4] Its molecular weight is approximately 280.78 g/mol .[1][2][3] The connectivity of the atoms is characterized by a methyl group (CH₃) at one end, a carbon atom bonded to one bromine atom and a hydrogen atom (CHBr) in the middle, and a carbon atom bonded to two bromine atoms and a hydrogen atom (CHBr₂) at the other end.

Stereoisomerism

A critical feature of the this compound molecule is the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different groups: a methyl group (-CH₃), a dibromomethyl group (-CHBr₂), a bromine atom (-Br), and a hydrogen atom (-H). Consequently, this compound exists as a pair of enantiomers:

-

(S)-1,1,2-tribromopropane

-

(R)-1,1,2-tribromopropane

These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The specific rotation would need to be determined experimentally for each enantiomer.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

| Property | Value |

| Molecular Formula | C₃H₅Br₃[1][2][3][4] |

| Molecular Weight | 280.784 g/mol [3][4] |

| Boiling Point | 192.6°C at 760 mmHg[3] |

| Density | 2.372 g/cm³[3] |

| Flash Point | 71.8°C[3] |

| Refractive Index | 1.574[3] |

| Vapor Pressure | 0.677 mmHg at 25°C[3] |

| LogP | 2.88570[3] |

| CAS Number | 14602-62-1[1][3][4] |

| InChIKey | ZLOLQHBVMYXNHX-UHFFFAOYSA-N[1][2][3][4] |

| SMILES | CC(Br)C(Br)Br[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. Key spectroscopic techniques and their expected outcomes are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each carbon. The methyl protons (C3) would appear as a doublet due to coupling with the proton on C2. The proton on C2 would likely be a multiplet due to coupling with the methyl protons and the proton on C1. The proton on C1 would appear as a doublet, coupling with the proton on C2.

-

¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the three non-equivalent carbon atoms in the molecule.[1] The chemical shifts would be influenced by the number of attached bromine atoms, with the carbon bearing two bromines (C1) being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending vibrations. The C-Br stretching vibrations would be observed in the fingerprint region, typically at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the mass of the molecule.[1][4] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and fragment peaks containing bromine will exhibit a characteristic isotopic pattern.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a general and common method for the preparation of polybrominated alkanes is the bromination of an appropriate unsaturated precursor. For instance, the synthesis of the related 1,2,3-tribromopropane (B147538) often involves the bromination of allyl bromide.[5]

A plausible synthetic route to this compound could involve the reaction of 1-bromopropene with bromine (Br₂).

Representative Experimental Protocol: Bromination of an Alkene

-

Reaction Setup: A solution of the starting alkene (e.g., 1-bromopropene) in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to control the reaction temperature, as bromination is typically exothermic.

-

Addition of Bromine: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred alkene solution. The characteristic reddish-brown color of bromine will disappear as it reacts with the double bond. The addition is continued until a faint bromine color persists, indicating the completion of the reaction.

-

Work-up: The reaction mixture is allowed to warm to room temperature. Any excess bromine can be quenched by adding a small amount of a reducing agent, such as a saturated solution of sodium thiosulfate.

-

Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent like magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation under reduced pressure to obtain pure this compound.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound with the chiral center (C*) highlighted.

Logical Relationship of Properties

References

An In-depth Technical Guide to 1,1,2-Tribromopropane (CAS Number 14602-62-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Tribromopropane is a halogenated hydrocarbon with the chemical formula C₃H₅Br₃. While specific research on this particular isomer is limited, this guide provides a comprehensive overview of its known chemical and physical properties, alongside inferred information regarding its synthesis, potential biological activities, and metabolic pathways based on studies of closely related halogenated propanes. This document aims to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a dense liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₃H₅Br₃ | [1][2][3] |

| Molecular Weight | 280.78 g/mol | [1][3] |

| CAS Number | 14602-62-1 | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Propane, 1,1,2-tribromo- | [1] |

| Density | 2.372 g/cm³ | |

| Boiling Point | 192.6 °C at 760 mmHg | |

| Flash Point | 71.8 °C | |

| LogP | 2.88570 | |

| Vapor Pressure | 0.677 mmHg at 25°C | |

| Index of Refraction | 1.574 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data and Observations | Reference |

| Mass Spectrometry (Electron Ionization) | Molecular Weight: 280.784. The NIST WebBook provides a digitized mass spectrum for this compound. | [2] |

| ¹³C NMR Spectroscopy | Spectra available on PubChem, recorded on a BRUKER HX-90 instrument. | [3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available on PubChem. | [3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available on PubChem. | [3] |

Synthesis of this compound

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on the general mechanism of bromine addition to alkenes and has not been experimentally validated from the searched literature.

Objective: To synthesize this compound via the bromination of 1-bromopropene.

Materials:

-

1-bromopropene

-

Liquid bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another inert solvent

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromopropene in an equal volume of carbon tetrachloride.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric equivalent of liquid bromine dissolved in carbon tetrachloride from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

Quench any unreacted bromine by washing the reaction mixture with a saturated solution of sodium thiosulfate.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Potential Biological Activity and Metabolic Pathways

Direct experimental data on the biological activity of this compound is not available in the reviewed literature. However, studies on its isomers and other halogenated propanes provide insights into its potential toxicity and metabolic fate. Halogenated propanes, as a class, are known to exhibit varying degrees of genotoxicity and mutagenicity, often requiring metabolic activation.[4]

Inferred Genotoxicity and Mutagenicity

Studies on related compounds such as 1,2-dibromopropane (B165211) and 1,1,3-tribromopropane (B1194335) have shown positive results in genotoxicity assays, including SOS-induction in E. coli and DNA repair in primary rat hepatocyte cultures.[5] It is plausible that this compound may also exhibit similar properties. The mutagenic activity of halogenated propanes is often dependent on the position of the halogen atoms, which influences the formation of reactive metabolites.[4]

Proposed Metabolic Pathway

The metabolism of halogenated hydrocarbons typically involves two main phases. Phase I metabolism is often mediated by cytochrome P450 (CYP) enzymes, leading to oxidation. Phase II involves conjugation with endogenous molecules, such as glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs).

Based on the metabolism of related compounds like 1-bromopropane (B46711) and 1,2-dibromo-3-chloropropane (B7766517), a probable metabolic pathway for this compound can be proposed.[6][7]

Caption: Proposed metabolic pathway for this compound.

This proposed pathway involves initial oxidation by CYP enzymes to form reactive intermediates, which are then detoxified by conjugation with glutathione. The resulting conjugates are typically water-soluble and can be excreted in the urine. It is important to note that the formation of reactive intermediates during metabolism can lead to covalent binding to cellular macromolecules, which is a potential mechanism of toxicity.

Applications in Research and Drug Development

There is no specific information in the searched literature regarding the application of this compound in drug development. Halogenated compounds can serve as intermediates in organic synthesis, and it is possible that this compound could be used as a building block for more complex molecules. However, without specific examples, its role in this field remains speculative.

Safety and Handling

Detailed safety data for this compound is limited. However, based on the data for its isomers and other halogenated hydrocarbons, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a chemical compound with defined physical and spectroscopic properties. While a detailed experimental protocol for its synthesis is not explicitly documented, a plausible route via the bromination of 1-bromopropene can be proposed. Information on its biological activity is scarce, but by analogy with its isomers, it may possess genotoxic properties that are dependent on metabolic activation. The proposed metabolic pathway involves cytochrome P450-mediated oxidation followed by glutathione conjugation. Further research is needed to fully elucidate the synthesis, biological effects, and potential applications of this compound. This guide provides a foundational understanding based on the currently available information and inferences from related chemical structures.

References

- 1. Addition of hbr to propene yields 1-bromopropanecomma while in the presence of benzoyl peroxidecomma the same reaction yields 1-bromopropane. explain and give mechanism. [extramarks.com]

- 2. Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration | RTI [rti.org]

- 3. This compound | C3H5Br3 | CID 85756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ck12.org [ck12.org]

- 5. Genotoxicity and carcinogenicity testing of 1,2-dibromopropane and 1,1,3-tribromopropane in comparison to 1,2-dibromo-3-chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the IUPAC Nomenclature of 1,1,2-Tribromopropane

Abstract: This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the haloalkane 1,1,2-Tribromopropane. It details the systematic application of IUPAC rules, including the identification of the parent alkane, the numbering of the carbon chain to assign the lowest possible locants to substituents, and the correct assembly of the final chemical name. This document serves as a reference for the unambiguous naming of halogenated hydrocarbons, a critical aspect of chemical communication in research and development.

Introduction

The precise and systematic naming of chemical compounds is fundamental to scientific communication, ensuring that a chemical formula corresponds to one unambiguous name. The IUPAC has established a set of rules to govern this process. Haloalkanes, which are alkanes containing one or more halogen substituents, are named as substituted alkanes under this system.[1][2] This guide focuses on the derivation of the IUPAC name for the compound with the chemical formula C₃H₅Br₃, specifically the isomer this compound.[3][4]

Systematic Name Derivation

The IUPAC name "this compound" is derived by following a sequential and logical application of established nomenclature rules.[5] The process involves identifying the core carbon structure, locating the substituents, and assigning numbering to ensure the lowest possible locants.

The first step is to identify the longest continuous chain of carbon atoms.[6] In the structure of this compound, the longest chain consists of three carbon atoms. Therefore, the parent alkane is propane (B168953) .

The molecule contains three bromine atoms attached to the propane chain.[7]

-

The prefix for a bromine substituent is "bromo-".[1]

-

Since there are three identical halogen atoms, the Greek numerical prefix "tri-" is used.[5][8]

-

Combining these gives the substituent prefix: tribromo- .

The parent chain must be numbered to give the substituents the lowest possible set of locants (numbers indicating their position).[5][6] For the given structure, there are two possible numbering schemes:

-

Scheme A: Numbering from left to right, the bromine atoms are on carbons 1, 1, and 2. This gives the locant set (1,1,2) .

-

Scheme B: Numbering from right to left, the bromine atoms are on carbons 2, 3, and 3. This gives the locant set (2,3,3) .

According to the "first point of difference" rule, the set of locants is compared term by term, and the set that has the lowest number at the first point of difference is chosen.[6] Comparing (1,1,2) and (2,3,3), the first number (1) in Scheme A is lower than the first number (2) in Scheme B. Therefore, (1,1,2) is the correct locant set.

Data Presentation: Comparison of Numbering Schemes

To illustrate the selection of the correct locant set, the two possible numbering schemes are summarized below.

| Numbering Scheme | Substituent Positions | Resulting Locant Set | First Point of Difference | IUPAC Rule Compliance |

| Scheme A | C1, C1, C2 | (1, 1, 2) | 1 | Correct |

| Scheme B | C2, C3, C3 | (2, 3, 3) | 2 | Incorrect |

Table 1: Analysis of locant assignments for tribromopropane based on IUPAC's "first point of difference" rule.

Final Assembly of the IUPAC Name

The final name is assembled by combining the locants, the substituent prefix, and the parent alkane name.

-

Locants: 1,1,2

-

Prefix: Tribromo

-

Parent: Propane

The components are combined into a single word, with commas separating the numbers and a hyphen separating the numbers from the name: This compound .[3][6]

Experimental Protocols for Structural Confirmation

While IUPAC nomenclature provides a systematic name for a given structure, the determination of the molecule's actual structure requires experimental validation. For a compound like this compound, standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to determine the connectivity of atoms and confirm the number of hydrogen and carbon environments, which is dictated by the placement of the bromine atoms.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight (280.78 g/mol ) and provide fragmentation patterns characteristic of the compound's structure.[4]

Detailed experimental protocols for these standard techniques are beyond the scope of this nomenclature guide but are foundational in the fields of chemical synthesis and structural elucidation.

Visualization of the Naming Workflow

The logical process for determining the IUPAC name of this compound can be visualized as a workflow.

Caption: Logical workflow for deriving the IUPAC name for this compound.

Conclusion

The IUPAC name for the specified haloalkane is unequivocally This compound . This name is derived from the three-carbon parent chain (propane) substituted with three bromine atoms (tribromo-), with their positions assigned the lowest possible locant set of (1,1,2). This systematic approach ensures that the name corresponds to a single, unique chemical structure, which is essential for accuracy in scientific literature, patents, and regulatory documentation.[8]

References

- 1. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C3H5Br3 | CID 85756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propane, 1,1,2-tribromo- [webbook.nist.gov]

- 5. byjus.com [byjus.com]

- 6. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 7. This compound [stenutz.eu]

- 8. flexbooks.ck12.org [flexbooks.ck12.org]

In-Depth Technical Guide to the Stereoisomers and Chirality of 1,1,2-Tribromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 1,1,2-tribromopropane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous chiral brominated alkanes and employs predictive methodologies to offer a thorough understanding of its stereochemical properties. This document covers the theoretical basis of chirality in this compound, proposes synthetic strategies for obtaining enantiomerically enriched samples, and outlines detailed experimental protocols for stereochemical analysis using polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom (-H), a methyl group (-CH3), a bromine atom (-Br), and a dibromomethyl group (-CHBr2). This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1,1,2-tribromopropane and (S)-1,1,2-tribromopropane based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of the (R) and (S) enantiomers are identical, with the notable exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive.

Synthesis of Chiral this compound

Proposed Synthetic Pathway: Free-Radical Bromination

A potential route to this compound is the free-radical bromination of 1,1-dibromopropane. However, this reaction is likely to produce a mixture of products due to the different types of hydrogen atoms available for abstraction. A more controlled approach would be the anti-Markovnikov addition of HBr to 1,1-dibromopropene, which is not a standard reaction.

A more feasible, albeit non-stereoselective, synthesis would be the bromination of 1-bromopropene. This would likely proceed via an electrophilic addition mechanism and would result in a racemic mixture of this compound.

Experimental Protocol: Synthesis of Racemic this compound (Illustrative)

This is a generalized protocol and would require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromopropene (1 equivalent) in a suitable inert solvent such as carbon tetrachloride.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. Maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the reddish-brown color of bromine.

-

Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield racemic this compound.

Note on Enantioselective Synthesis: Achieving an enantioselective synthesis would likely require a more sophisticated approach, possibly involving a chiral catalyst or a starting material derived from the chiral pool. Further research and methods development are needed in this area.

Stereochemical Analysis

Polarimetry

Polarimetry is a key technique for determining the optical activity of a chiral compound. It measures the angle of rotation of plane-polarized light as it passes through a sample. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

Predicted Specific Rotation

Due to the absence of experimentally determined values for this compound, a precise specific rotation cannot be provided. However, based on structurally similar small chiral brominated alkanes, it is anticipated that the enantiomers of this compound would exhibit a measurable specific rotation. The magnitude is difficult to predict accurately without experimental data, but the signs of rotation for the (R) and (S) enantiomers will be equal and opposite.

Table 1: Predicted Optical Properties of this compound Enantiomers

| Property | (R)-1,1,2-Tribromopropane | (S)-1,1,2-Tribromopropane | Racemic this compound |

| Specific Rotation ([(\alpha)]_D^20) | Predicted to be non-zero | Predicted to have equal magnitude and opposite sign to (R)-enantiomer | 0° |

Experimental Protocol: Polarimetry Measurement

-

Sample Preparation: Prepare a solution of the enantiomerically enriched this compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

-

Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the sample solution.

-

Data Acquisition: Measure the observed angle of rotation (α) at a specific temperature (T, usually 20°C or 25°C) and wavelength (λ, usually the sodium D-line at 589.3 nm).

-

Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α]_λ^T = α / (c * l)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. While standard ¹H and ¹³C NMR spectra of the enantiomers of this compound will be identical, the use of a chiral shift reagent or a chiral solvating agent can induce diastereomeric interactions, leading to distinguishable signals for the enantiomers. This allows for the determination of enantiomeric excess.

Predicted NMR Data

In the absence of experimental spectra, predicted ¹H and ¹³C NMR chemical shifts for this compound are provided below. These predictions are based on computational models and can serve as a guide for spectral interpretation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~ 6.2 | Doublet | ~ 8 Hz | -CHBr₂ |

| ~ 4.5 | Quartet | ~ 8 Hz | -CH(Br)CH₃ | |

| ~ 2.1 | Doublet | ~ 7 Hz | -CH₃ | |

| ¹³C NMR | ~ 55 | -CHBr₂ | ||

| ~ 50 | -CH(Br)CH₃ | |||

| ~ 25 | -CH₃ |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition (Standard Spectra): Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

-

Data Acquisition (for Enantiomeric Excess Determination): To determine the enantiomeric excess of a non-racemic sample, add a small amount of a chiral shift reagent (e.g., a europium-based complex like Eu(hfc)₃) or a chiral solvating agent to the NMR sample. Acquire the ¹H NMR spectrum and observe the splitting of signals corresponding to the enantiomers.

-

Data Processing and Analysis: Process the acquired spectra (Fourier transformation, phasing, and baseline correction). Integrate the signals corresponding to each enantiomer in the presence of the chiral auxiliary to determine their relative ratio and calculate the enantiomeric excess (ee).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the stereochemistry of this compound.

Caption: Relationship between the stereoisomers of this compound.

Caption: Experimental workflow for the synthesis and stereochemical analysis.

Conclusion

This technical guide has provided a detailed examination of the stereoisomers and chirality of this compound. While direct experimental data for this compound is scarce, this guide has leveraged established principles of stereochemistry, proposed plausible synthetic and analytical methodologies, and presented predicted data to serve as a valuable resource for researchers in the fields of chemistry and drug development. The provided protocols and visualizations offer a solid foundation for further experimental investigation into the fascinating stereochemical world of this chiral molecule. Future work should focus on the experimental validation of the predicted properties and the development of efficient enantioselective synthetic routes.

An In-depth Technical Guide to the Synthesis of 1,1,2-Tribromopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthesis pathways for 1,1,2-tribromopropane (CAS RN: 14602-62-1), a halogenated propane (B168953) derivative.[1][2] Due to the limited availability of direct experimental procedures for this specific isomer in published literature, this document outlines a plausible and chemically sound synthetic route based on established reaction mechanisms, primarily focusing on the free-radical addition of bromoform (B151600) to vinyl bromide. Physical and spectroscopic data for the target compound are also presented to aid in its identification and characterization.

Physical and Chemical Properties

This compound is a tribrominated alkane with the molecular formula C₃H₅Br₃ and a molecular weight of approximately 280.78 g/mol .[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 14602-62-1 | [1][2] |

| Molecular Formula | C₃H₅Br₃ | [1][2] |

| Molecular Weight | 280.78 g/mol | [1] |

| SMILES | CC(C(Br)Br)Br | [1] |

| InChI Key | ZLOLQHBVMYXNHX-UHFFFAOYSA-N | [1][2] |

Proposed Synthesis Pathway: Free-Radical Addition of Bromoform to Vinyl Bromide

The most chemically viable approach for the synthesis of this compound is the free-radical addition of bromoform (tribromomethane) to vinyl bromide (bromoethene). This reaction is analogous to the well-documented free-radical additions of polyhalogenated alkanes to alkenes.[3][4] The reaction proceeds via a radical chain mechanism, typically initiated by peroxides or UV light.

The anti-Markovnikov regioselectivity of this radical addition is a key feature, where the dibromomethyl radical (•CHBr₂) adds to the less substituted carbon of the vinyl bromide double bond. This is followed by abstraction of a bromine atom from another molecule of bromoform to yield the final product and propagate the radical chain.

Caption: Proposed free-radical synthesis of this compound.

Experimental Protocols

Proposed Protocol: Peroxide-Initiated Addition of Bromoform to Vinyl Bromide

Materials:

-

Bromoform (CHBr₃)

-

Vinyl bromide (CH₂=CHBr)

-

Benzoyl peroxide (initiator)

-

Anhydrous, inert solvent (e.g., carbon tetrachloride or cyclohexane)

-

Apparatus for reflux with inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The system should be thoroughly dried and purged with an inert gas.

-

Charging the Flask: The flask is charged with bromoform and the inert solvent.

-

Initiation: A catalytic amount of benzoyl peroxide is added to the flask. The mixture is heated to reflux (the boiling point will depend on the solvent used) to initiate the formation of radicals.

-

Addition of Alkene: Vinyl bromide, dissolved in the same inert solvent, is added dropwise from the dropping funnel to the refluxing mixture over a period of several hours. A slow addition rate is crucial to minimize polymerization of the vinyl bromide.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed with a solution of sodium bisulfite to remove any unreacted bromine radicals and subsequently with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to isolate this compound.

Quantitative Data

Due to the lack of specific literature, the following quantitative data is hypothetical and based on typical yields for similar free-radical addition reactions.

Table 2: Hypothetical Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Notes |

| Reactants | ||

| Bromoform | 1.2 eq. | |

| Vinyl Bromide | 1.0 eq. | |

| Benzoyl Peroxide | 0.05 eq. | |

| Reaction Conditions | ||

| Solvent | Cyclohexane | |

| Temperature | Reflux (approx. 80°C) | |

| Reaction Time | 6-8 hours | |

| Yield | ||

| Theoretical Yield | Based on vinyl bromide | |

| Expected Crude Yield | 60-75% | Highly dependent on reaction conditions |

| Purified Yield | 45-60% | After vacuum distillation |

Spectroscopic Data for Product Confirmation

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Mass Spectrometry:

The NIST WebBook provides a mass spectrum for this compound, which can be used as a reference for confirming the product's identity.[2] Key fragmentation patterns would be expected due to the loss of bromine atoms and smaller alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃) and the two methine (CH) protons. The coupling patterns and chemical shifts will be indicative of the 1,1,2-substitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments.

Logical Workflow for Synthesis and Analysis

The overall process from planning the synthesis to confirming the final product can be visualized as a logical workflow.

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. This compound | C3H5Br3 | CID 85756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,1,2-tribromo- [webbook.nist.gov]

- 3. Free radical addition to olefins. Part XV. Addition of bromoform and carbon tetrabromide to fluoroethylenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Free-radical addition - Wikipedia [en.wikipedia.org]

A Technical Guide to the Reactivity and Stability of 1,1,2-Tribromopropane

Executive Summary: This document provides a comprehensive technical overview of the chemical reactivity and stability of 1,1,2-Tribromopropane (CAS No. 14602-62-1). As a polyhalogenated hydrocarbon featuring both geminal and vicinal bromine atoms, its chemistry is characterized by a propensity for elimination reactions and susceptibility to thermal decomposition. This guide summarizes its physicochemical properties, outlines its stability profile, details its primary reaction pathways, and provides standardized protocols for key experimental procedures relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of propane. Its structure is unique in that it contains two bromine atoms on a primary carbon (a geminal dihalide arrangement) and one bromine atom on an adjacent secondary carbon (a vicinal arrangement). This configuration is the primary determinant of its chemical behavior.

Physicochemical Data

The experimental data for this compound is limited in the literature; therefore, computed values from chemical databases are included for a more complete profile. These are clearly marked to distinguish from experimental findings.

| Property | Value | Data Type | Source(s) |

| CAS Number | 14602-62-1 | Experimental | [1][2] |

| Molecular Formula | C₃H₅Br₃ | Experimental | [1][2] |

| Molecular Weight | 280.78 g/mol | Experimental | [1][2] |

| IUPAC Name | This compound | N/A | [1] |

| Synonyms | Propane, 1,1,2-tribromo- | N/A | [1][2] |

| Boiling Point | 200 °C | Experimental | [3] |

| Density | 2.333 g/cm³ | Computed | PubChem[1] |

| Vapor Pressure | 0.3 mmHg at 25 °C | Computed | PubChem[1] |

| LogP (Octanol/Water) | 2.59 | Computed | PubChem[1] |

| Refractive Index | 1.57 | Computed | PubChem[1] |

| Appearance | Colorless to light yellow liquid (presumed) | Inferred | [4][5] |

| Solubility | Insoluble in water; Soluble in alcohol, ether | Inferred | [5] |

Chemical Stability

General Stability and Storage

Under standard laboratory conditions, this compound is expected to be stable. However, as with many polyhalogenated alkanes, prolonged exposure to light, moisture, and heat should be avoided to prevent gradual decomposition. The primary decomposition product under such conditions is likely hydrogen bromide (HBr). It is recommended to store the compound in a cool, dry, dark, and well-ventilated area in a tightly sealed container.

Thermal Decomposition

By analogy, this compound is expected to decompose under thermal stress to yield a mixture of brominated propene isomers and hydrogen bromide.[6] Potential products could include 1,2-dibromopropene, 1,1-dibromopropene, and other related compounds.

Incompatibilities

This compound is incompatible with:

-

Strong Oxidizing Agents: Can cause violent reactions.

-

Strong Bases: Promotes elimination reactions (see Section 3.2).

-

Reactive Metals: Such as sodium, potassium, and magnesium, which can cause dehalogenation.

Chemical Reactivity

The reactivity of this compound is governed by the presence of three C-Br bonds. The geminal bromines at the C1 position and the vicinal bromine at the C2 position create multiple sites for reaction.

Nucleophilic Substitution

Nucleophilic substitution is a possible reaction pathway for this compound. The bromine at the C2 position is on a secondary carbon, while those at the C1 position are on a primary carbon.

-

SN2 Reactions: Primary alkyl halides are particularly susceptible to SN2 reactions with good nucleophiles.[7][8] Therefore, the C1 position is a likely site for SN2 attack, especially with less sterically hindered nucleophiles.

-

SN1 Reactions: The secondary C2 position could potentially undergo SN1 reactions, particularly with weaker nucleophiles in polar protic solvents, via a secondary carbocation intermediate.

-

Competition with Elimination: It is critical to note that for secondary halides, and when using strong or sterically bulky bases as nucleophiles, elimination (E2) reactions often compete with or dominate over substitution (SN2) reactions.[9]

Elimination Reactions (Dehydrobromination)

The most prominent reaction of this compound is dehydrobromination, an elimination reaction typically promoted by a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent.[10] The presence of both vicinal and geminal dihalide structures suggests a pathway for successive eliminations.[11][12]

A plausible reaction pathway involves the initial loss of HBr to form a mixture of dibromopropene isomers. With a sufficient amount of a very strong base (e.g., sodium amide, NaNH₂), a second elimination can occur to yield a bromoalkyne.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for investigating the reactivity and stability of this compound.

Protocol: Base-Mediated Dehydrobromination

This protocol describes a general procedure for the elimination of HBr from this compound using a strong base.

1. Materials and Equipment:

-

This compound

-

Potassium Hydroxide (KOH)

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

2. Procedure:

-

Set up a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

In the flask, dissolve this compound (1 equivalent) in 100 mL of ethanol.

-

While stirring, slowly add powdered potassium hydroxide (1.5 equivalents) to the solution. An exothermic reaction may occur.

-

Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel.

-

Shake the funnel, allow the layers to separate, and collect the organic (ether) layer.

-

Wash the organic layer twice with 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using the rotary evaporator to yield the crude product.

-

Purify the product via fractional distillation or column chromatography and characterize the resulting dibromopropene isomer(s) using NMR and GC-MS.

Protocol: Analysis of Thermal Decomposition Products

This workflow outlines the experimental steps to identify the products from the thermal decomposition of this compound.

1. System Description:

-

A pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) system is ideal. Alternatively, a tube furnace connected to a gas sampling system and a GC-MS can be used.

2. Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-boiling point, inert solvent or prepare a gas-phase sample in an inert carrier gas like argon or nitrogen.

-

Decomposition: Introduce the sample into the pyrolysis unit or tube furnace, which has been pre-heated to the desired decomposition temperature (e.g., starting at 300 °C and increasing incrementally).

-

Product Collection: The effluent gas from the furnace, containing the decomposition products, is passed through a cryogenic trap (e.g., cooled with liquid nitrogen) to condense the volatile organic compounds. Hydrogen bromide (HBr) can be trapped separately using an alkaline solution.

-

Analysis: The trapped organic products are thermally desorbed and injected into a GC-MS system.

-

Data Interpretation: The resulting chromatogram will separate the components of the product mixture. Mass spectrometry data for each peak is used to identify the chemical structures of the decomposition products (e.g., various bromopropenes).

-

Mechanism Postulation: Based on the identified products, a mechanism for the thermal decomposition can be proposed, considering radical and molecular elimination pathways.[6]

Conclusion

This compound is a moderately stable polyhalogenated alkane whose reactivity is dominated by elimination reactions in the presence of bases. Its structural features, combining both geminal and vicinal bromides, provide multiple pathways for dehydrobromination to yield unsaturated brominated compounds. Thermally, it is expected to decompose into bromopropenes and HBr at elevated temperatures. Understanding these stability and reactivity profiles is essential for its safe handling, use in synthetic chemistry, and for predicting its environmental fate and toxicological pathways. The experimental protocols provided herein offer a standardized framework for further investigation of this compound's chemical properties.

References

- 1. This compound | C3H5Br3 | CID 85756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,1,2-tribromo- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. 1,2,3-Tribromopropane (96-11-7) for sale [vulcanchem.com]

- 5. 1,2,3-Tribromopropane CAS#: 96-11-7 [m.chemicalbook.com]

- 6. Gas-phase thermal decomposition reactions of 1,2-dibromopropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. What product is formed when 1-bromopropane reacts with each of th... | Study Prep in Pearson+ [pearson.com]

- 8. scribd.com [scribd.com]

- 9. google.com [google.com]

- 10. 1,2,3-Tribromopropane | 96-11-7 | Benchchem [benchchem.com]

- 11. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Core Differences Between Tribromopropane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between the five structural isomers of tribromopropane (C₃H₅Br₃). The information presented herein is intended to support research, development, and drug discovery activities by offering a comparative analysis of the isomers' physicochemical properties, spectroscopic data, reactivity, and toxicological profiles. Detailed experimental protocols for synthesis and analysis are also included to facilitate practical applications.

Introduction to Tribromopropane Isomers

Tribromopropane exists as five distinct structural isomers, each with the same molecular formula but differing in the arrangement of the three bromine atoms on the propane (B168953) chain. This variation in structure gives rise to unique physical, chemical, and biological properties. The five isomers are:

-

1,1,1-Tribromopropane

-

1,1,2-Tribromopropane

-

1,2,2-Tribromopropane

-

1,2,3-Tribromopropane

Understanding the nuanced differences between these isomers is critical for their selective synthesis, identification, and application in various scientific fields, including as intermediates in organic synthesis and as subjects of toxicological evaluation.

Physicochemical Properties

The arrangement of the bromine atoms significantly influences the physical properties of the tribromopropane isomers. A summary of their key physicochemical data is presented in the table below for easy comparison.

| Property | 1,1,1-Tribromopropane | This compound | 1,1,3-Tribromopropane | 1,2,2-Tribromopropane | 1,2,3-Tribromopropane |

| CAS Number | 62127-61-1 | 14602-62-1 | 23511-78-6 | 14476-30-3 | 96-11-7 |

| Molecular Weight ( g/mol ) | 280.78 | 280.78 | 280.78 | 280.78 | 280.78 |

| Boiling Point (°C) | Not available | 192.6 | 217.7 | Not available | 220 |

| Melting Point (°C) | Not available | Not available | Not available | Not available | 16-17 |

| Density (g/mL) | Not available | 2.372 | 2.379 | Not available | 2.398 at 25°C |

| Refractive Index (n20/D) | Not available | 1.574 | Not available | Not available | 1.584 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of the tribromopropane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of each isomer are unique due to the different chemical environments of the protons and carbon atoms.

¹H NMR Spectral Data of 1,2,3-Tribromopropane (300 MHz, CDCl₃):

| Assignment | Chemical Shift (ppm) |

| CHBr | 4.363 (quintet) |

| CH₂Br | 3.92 (doublet), 3.87 (doublet) |

Note: The spectrum exhibits complex splitting patterns due to diastereotopic protons.

Predicted ¹³C NMR Chemical Shifts for 1,2,3-Tribromopropane: [1]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1, C-3 | ~35 |

| C-2 | ~45 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same molecular weight, their fragmentation patterns can differ, aiding in their identification.

Reactivity of Tribromopropane Isomers

The reactivity of the tribromopropane isomers is largely dictated by the position of the bromine atoms (primary, secondary, or on a gem-dibromo carbon).

-

Nucleophilic Substitution: Primary bromides (present in 1,1,3- and 1,2,3-tribromopropane) are generally more susceptible to SN2 reactions than secondary bromides (present in 1,1,2- and 1,2,3-tribromopropane) due to less steric hindrance. The gem-dibromo groups (in 1,1,1-, 1,1,2-, 1,1,3-, and 1,2,2-tribromopropane) can also undergo substitution reactions, though the reactivity may be different.

-

Elimination Reactions: The presence of protons on carbons adjacent to the brominated carbons allows for dehydrobromination reactions to form various brominated propenes. The specific product formed depends on the isomer and the reaction conditions (e.g., the base used). For instance, 1,1,3-tribromopropane can undergo selective elimination at either the C1 or C3 position.[2]

Toxicological Profile

The toxicity of halogenated hydrocarbons can vary significantly between isomers. Limited comparative toxicological data is available for all five tribromopropane isomers. However, studies on some of the isomers and related compounds provide insights into their potential health effects.

-

1,2,3-Tribromopropane: This isomer is mutagenic in Salmonella typhimurium strains TA1535 and TA100, but only in the presence of a metabolic activation system (rat liver S9 mix).[1]

-

1,1,3-Tribromopropane: Studies have shown that 1,1,3-tribromopropane is positive in DNA repair assays in primary rat hepatocyte cultures and the Salmonella/microsome assay. It is also strongly positive for micronucleus formation in mouse liver.[3]

In general, the toxicity of halogenated propanes is a concern, and appropriate safety precautions should be taken when handling any of the isomers.

Experimental Protocols

Synthesis of 1,2,3-Tribromopropane

Materials and Equipment:

-

1-liter three-necked flask

-

Dropping funnel with calcium chloride tube

-

Mechanical stirrer

-

Thermometer

-

Ice-salt bath

-

Allyl bromide (dried and redistilled)

-

Bromine (dry)

-

Carbon tetrachloride (dry)

-

Separatory funnel

-

Claisen flask

-

Oil bath

-

Vacuum distillation apparatus

Procedure: [4]

-

Fit a 1-liter three-necked flask with a dropping funnel, a mechanical stirrer, and a thermometer.

-

Cool the flask in an ice-salt bath.

-

Add 132 mL of allyl bromide and 250 mL of dry carbon tetrachloride to the flask.

-

Place 80 mL of dry bromine into the dropping funnel.

-

With stirring, add the bromine dropwise at a rate that maintains the reaction temperature at or below 0 °C. The addition should take approximately 90 minutes.

-

After the addition is complete, allow the orange-colored solution to warm to room temperature while stirring for an additional 30 minutes.

-

Transfer the reaction mixture to a large separatory funnel.

-

Set up a 500 mL Claisen flask for distillation with the separatory funnel positioned to add the solution to the flask. Heat the Claisen flask in an oil bath at 120 °C.

-

Add the solution from the separatory funnel to the Claisen flask at a rate that keeps the flask no more than two-thirds full.

-

Once all the solution has been added, raise the oil bath temperature to 150 °C to distill off the carbon tetrachloride.

-

Apply a vacuum to the system and distill the residue. The remaining carbon tetrachloride will distill first, followed by 1,2,3-tribromopropane.

-

Collect the fraction boiling at 92-93 °C/10 mmHg or 100-103 °C/18 mmHg. This yields approximately 400 g of nearly colorless 1,2,3-tribromopropane.

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Halogenated Hydrocarbons

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS)

-

Capillary column suitable for halogenated hydrocarbons (e.g., 14% cyanopropylphenyl/86% dimethylpolysiloxane)[5]

Procedure:

-

Sample Preparation: Dissolve a small amount of the tribromopropane isomer mixture in a suitable volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

GC Separation: The different isomers will be separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is typically used to achieve good separation.

-

MS Detection: As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the resulting ions, generating a mass spectrum for each component.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify each isomer by comparison to reference standards.

Visualizations

Caption: Structural isomers of tribromopropane derived from propane.

Caption: General experimental workflow for the synthesis and characterization of 1,2,3-tribromopropane.

References

- 1. Mutagenicity of halogenated propanes and their methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,1,3-Tribromopropane CAS 23511-78-6 [benchchem.com]

- 3. [Chemical structure and genotoxicity of a series of halogen-substituted derivatives of propane and methane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. agilent.com [agilent.com]

A Historical Inquiry into Halogenated Propanes: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical overview of the research and development of halogenated propanes. From their early exploration as anesthetic agents to their widespread use as refrigerants and solvents, and the subsequent discovery of their toxicological and environmental impacts, this document traces the scientific journey of these versatile yet controversial compounds. This guide offers a detailed compilation of their physicochemical properties, historical synthesis and analytical methodologies, and an in-depth look at the toxicological pathways associated with their exposure. The information is presented to serve as a valuable resource for researchers in toxicology, environmental science, and drug development, providing a historical context for contemporary studies and highlighting the evolution of analytical and toxicological assessment methods.

Introduction: The Rise and Scrutiny of Halogenated Propanes

The history of halogenated propanes is a compelling narrative of chemical innovation, industrial application, and the eventual reckoning with unforeseen biological and environmental consequences. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a simple three-carbon propane (B168953) backbone gives rise to a vast array of compounds with diverse physical and chemical properties. This versatility led to their adoption in a multitude of applications, driving significant research into their synthesis and characteristics.

Initial research in the mid-20th century was largely driven by the search for stable, non-flammable compounds for use as refrigerants, propellants, and fire suppressants. The success of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in these roles is a well-documented chapter in industrial chemistry. Simultaneously, the anesthetic properties of certain halogenated alkanes spurred investigations into their potential medical applications, building on the legacy of chloroform (B151607) and ether.

However, the widespread use of these compounds eventually led to the discovery of their detrimental effects on the environment, most notably the depletion of the ozone layer, and concerns over their persistence and bioaccumulation. Toxicological studies began to uncover a range of adverse health effects, from organ-specific toxicity to carcinogenicity and mutagenicity. This shift in understanding prompted a new wave of research focused on the mechanisms of toxicity, metabolic pathways, and the development of safer alternatives.

This guide aims to provide a detailed historical and technical account of this journey, equipping researchers with a thorough understanding of the scientific legacy of halogenated propanes.

Physicochemical Properties of Selected Halogenated Propanes

The physical and chemical properties of halogenated propanes are highly dependent on the nature, number, and position of the halogen substituents. The following tables summarize key quantitative data for a selection of historically significant halogenated propanes.

Table 1: Physical Properties of Selected Halogenated Propanes

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1-Chloropropane | CH₃CH₂CH₂Cl | 78.54 | -122.8 | 46.6 | 0.892 (at 20°C) |

| 2-Chloropropane | CH₃CHClCH₃ | 78.54 | -117 | 35.7 | 0.862 (at 20°C) |

| 1,2-Dichloropropane | CH₃CHClCH₂Cl | 112.99 | -100.4 | 96.4 | 1.156 (at 20°C) |

| 1,2,3-Trichloropropane (B165214) | CH₂ClCHClCH₂Cl | 147.43 | -14.7 | 156.8 | 1.389 (at 20°C)[1] |

| 1-Bromopropane (B46711) | CH₃CH₂CH₂Br | 122.99 | -110 | 71 | 1.354 (at 20°C)[2][3] |

| 2-Bromopropane | CH₃CHBrCH₃ | 122.99 | -89 | 59.4 | 1.31 (at 20°C) |

| 1,2-Dibromopropane | CH₃CHBrCH₂Br | 201.89 | -55.6 | 141.6 | 1.933 (at 20°C) |

| 1-Bromo-3-chloropropane | Br(CH₂)₃Cl | 157.44 | -58.9 | 143.3 | 1.597 (at 20°C)[4] |

| 2-Bromo-1-chloropropane | CH₃CHBrCH₂Cl | 157.44 | - | 117 | 1.537 |

Table 2: Solubility and Vapor Pressure of Selected Halogenated Propanes

| Compound Name | Water Solubility (g/L) | Solubility in Organic Solvents | Vapor Pressure (kPa at 20°C) |

| 1-Chloropropane | 2.7 | Soluble in ethanol, ether, chloroform | 37.3 |

| 2-Chloropropane | 3.1 | Soluble in ethanol, ether | 48.7 |

| 1,2-Dichloropropane | 2.7 | Miscible with most common organic solvents | 5.3 |

| 1,2,3-Trichloropropane | 1.75[1] | Soluble in alcohol, ether, chloroform | 0.4 |

| 1-Bromopropane | 2.5[3] | Miscible with ethanol, ether[3] | 14.7[3] |

| 2-Bromopropane | 1.7 | Soluble in ethanol, ether, chloroform | 21.3 |

| 1,2-Dibromopropane | 1.1 | Soluble in alcohol, ether | 0.9 |

| 1-Bromo-3-chloropropane | 0.98 | Soluble in ethanol, ether, chloroform | 0.85 |

| 2-Bromo-1-chloropropane | - | - | - |

Historical Experimental Protocols

The methodologies used to synthesize, analyze, and evaluate the toxicity of halogenated propanes have evolved significantly over time. This section provides an overview of key historical experimental protocols.

Synthesis of Halogenated Propanes

Early syntheses of halogenated propanes often relied on fundamental organic reactions. For example, the production of 1,2,3-trichloropropane could be achieved through the addition of chlorine to allyl chloride.[5] Other methods included the reaction of thionyl chloride with glycerol (B35011) or phosphorus pentachloride with dichloropropanol.[5]

A general historical workflow for the synthesis and purification of a simple halogenated propane is outlined below.

Caption: A generalized workflow for the synthesis and purification of halogenated propanes.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The advent of gas chromatography (GC) coupled with mass spectrometry (MS) revolutionized the analysis of volatile organic compounds, including halogenated propanes. This technique allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio.

Experimental Protocol: GC-MS Analysis of Halogenated Propanes

-

Sample Preparation:

-

For liquid samples, dilute approximately 30 mg of the sample in 1-2 mL of a suitable solvent like acetone.[6]

-

For air or headspace analysis, a known volume of the gas is collected using a gas-tight syringe.

-

-

Instrumentation:

-

A gas chromatograph equipped with a capillary column (e.g., a nonpolar stationary phase) is used for separation.

-

The GC is coupled to a mass spectrometer, typically with an electron ionization (EI) source.

-

-

GC Conditions (Illustrative):

-

MS Conditions (Illustrative):

-

Data Analysis:

-

The retention time of a peak in the total ion chromatogram (TIC) provides a preliminary identification.

-

The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for definitive identification.

-

Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards.

-

Caption: A simplified workflow for the analysis of halogenated propanes using GC-MS.

Toxicological Assessment: The Ames Test for Mutagenicity

The Ames test, developed by Bruce Ames in the 1970s, became a cornerstone for assessing the mutagenic potential of chemical compounds.[9][10] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[9][11] The test measures the rate at which a test chemical causes a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[9][10]

Experimental Protocol: Ames Test

-

Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each designed to detect different types of mutations (frameshift or base-pair substitution).[10][12]

-

Metabolic Activation: Since some chemicals only become mutagenic after being metabolized, the test is often performed both with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes like cytochrome P450.[11][12]

-

Procedure:

-

A small amount of the bacterial culture is mixed with the test compound at various concentrations.

-

The S9 fraction (if used) is added to the mixture.

-

The mixture is combined with molten top agar (B569324) and poured onto a minimal glucose agar plate that lacks histidine.

-

The plates are incubated at 37°C for 48-72 hours.[11]

-

-

Result Interpretation:

-

The number of revertant colonies on each plate is counted.

-

A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control plates indicates that the compound is mutagenic.[9]

-

Caption: Logical flow of the Ames test for assessing the mutagenicity of a chemical.

Toxicology and Mechanisms of Action

The toxicity of halogenated propanes varies widely depending on their structure. Research has implicated several of these compounds as carcinogens, mutagens, and organ-specific toxicants.

Table 3: Toxicological Data for Selected Halogenated Propanes

| Compound Name | Carcinogenicity | Mutagenicity (Ames Test) | Acute Toxicity (LD₅₀, oral, rat) |